2-(Pyridin-3-yloxy)aniline
Overview
Description
“2-(Pyridin-3-yloxy)aniline” is an organic compound with the chemical formula C11H10N2O . It has a molecular weight of 186.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-yloxy)aniline” is represented by the SMILES stringNC1=CC=CC=C1OC2=CN=CC=C2
. Physical And Chemical Properties Analysis
“2-(Pyridin-3-yloxy)aniline” is a solid compound . Its empirical formula is C11H10N2O .Scientific Research Applications
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- Summary of Application : “2-(Pyridin-3-yloxy)aniline” is an integral part of chemical synthesis . It’s used as a building block in the synthesis of various complex molecules .
- Results or Outcomes : The outcomes of these syntheses are new chemical compounds with potential applications in various fields like pharmaceuticals, material science, etc .
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- Summary of Application : “2-(Pyridin-3-yloxy)aniline” is also used in material science research . It could be used in the synthesis of new materials with unique properties.
- Results or Outcomes : The outcomes of these researches are new materials with potential applications in various fields like electronics, energy, etc .
For instance, it could potentially be used in the development of new materials, in the synthesis of new pharmaceuticals, or as a building block in complex chemical reactions . The specific applications would depend on the research context and the properties of the compound .
For instance, it could potentially be used in the development of new materials, in the synthesis of new pharmaceuticals, or as a building block in complex chemical reactions . The specific applications would depend on the research context and the properties of the compound .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It has the signal word “Warning” and hazard statements H302 - H317 . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .
properties
IUPAC Name |
2-pyridin-3-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXPJOTSAXPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506439 | |
Record name | 2-[(Pyridin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)aniline | |
CAS RN |
76167-49-2 | |
Record name | 2-[(Pyridin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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